N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(2,5-Dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with nitro, dimethoxyphenyl, and fluorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsSubsequent steps involve the coupling of the dimethoxyphenyl and fluorophenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N2-(2,5-Dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
- N2-(2,5-Dimethoxyphenyl)-N4-(2-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine
- N2-(2,5-Dimethoxyphenyl)-N4-(2-bromophenyl)-5-nitropyrimidine-2,4,6-triamine
Comparison: Compared to its analogs, N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-N-(2,5-dimethoxyphenyl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O4/c1-28-10-7-8-14(29-2)13(9-10)22-18-23-16(20)15(25(26)27)17(24-18)21-12-6-4-3-5-11(12)19/h3-9H,1-2H3,(H4,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYIXFHSOUNQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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